8-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
The compound “8-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” is a complex organic molecule that contains a cyclopenta[c]quinoline core with nitro functional groups attached at the 4 and 8 positions . The presence of nitro groups and a quinoline ring suggests that this compound could have potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the nature of the bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be influenced by the presence of the nitro groups and the quinoline ring. For example, the nitro groups could potentially be reduced to amino groups, which could then participate in further reactions . The quinoline ring could also potentially undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the nitro groups and the quinoline ring. For example, the nitro groups could potentially contribute to the compound’s reactivity, while the quinoline ring could potentially influence its stability and solubility .Mechanism of Action
The mechanism of action of this compound would likely depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action could involve interactions with specific biological targets . If it’s intended to be used as a catalyst, its mechanism of action could involve facilitating specific chemical reactions .
Safety and Hazards
Future Directions
The future research directions involving this compound could potentially include further studies to explore its properties and potential applications. This could involve testing its efficacy as a drug or its effectiveness as a catalyst, as well as studies to better understand its behavior under different conditions .
Properties
IUPAC Name |
8-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-20(23)12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(21(24)25)8-9-17(16)19-18/h1-2,4-10,14-15,18-19H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRRXSHPDQPRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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